![molecular formula C6H9F2N B595984 1,1-Difluoro-5-azaspiro[2.4]heptane CAS No. 1215166-77-0](/img/structure/B595984.png)
1,1-Difluoro-5-azaspiro[2.4]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-5-azaspiro[24]heptane is a chemical compound with the molecular formula C6H9F2N It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a cyclopropane ring
準備方法
The synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a cyclopropane derivative with a fluorinating agent in the presence of a nitrogen source. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
化学反応の分析
1,1-Difluoro-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
科学的研究の応用
1,1-Difluoro-5-azaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
作用機序
The mechanism of action of 1,1-Difluoro-5-azaspiro[2.4]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The fluorine atoms can enhance binding affinity and selectivity, making it a potent modulator of biological pathways.
類似化合物との比較
1,1-Difluoro-5-azaspiro[2.4]heptane can be compared with other spirocyclic compounds, such as:
1,1-Difluoro-2-azaspiro[2.4]heptane: Similar in structure but with a different nitrogen positioning, leading to distinct chemical and biological properties.
1,1-Difluoro-3-azaspiro[2.4]heptane: Another structural isomer with variations in reactivity and applications.
1,1-Difluoro-4-azaspiro[2.4]heptane: Differing in the position of the nitrogen atom, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific spirocyclic configuration and the presence of fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2,2-difluoro-5-azaspiro[2.4]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKKJOJODSUMDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669802 |
Source


|
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215166-77-0 |
Source


|
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper focuses on the impact of fluorine substitution on proline analogs. How does the structure of 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate compare to proline, and what influence does this have on its conformational preferences?
A1: this compound-6-carboxylate shares the fundamental pyrrolidine ring structure with proline, but it incorporates a unique feature: a difluoromethylene group (CF2) attached to the pyrrolidine ring. This addition creates a spirocyclic system. The study reveals that the presence of this bulky, electronegative difluoromethylene group strongly favors an equatorial orientation relative to the pyrrolidine ring []. This conformational preference directly influences the molecule's properties, including its pKa, lipophilicity, and the kinetics of amide bond rotation, all of which are crucial factors in its potential applications as a proline analog.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
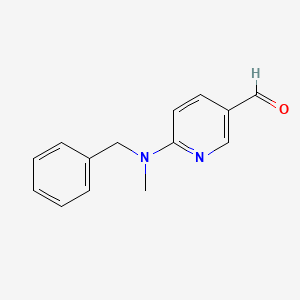

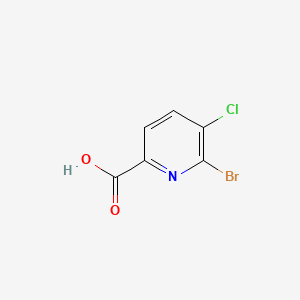
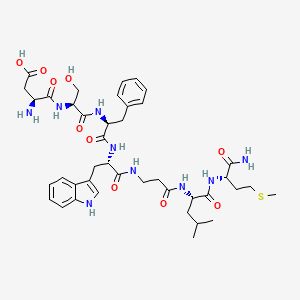
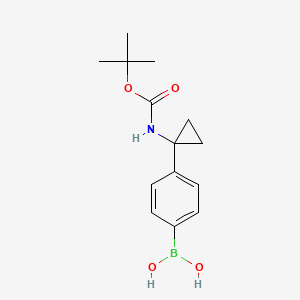
![[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B595911.png)

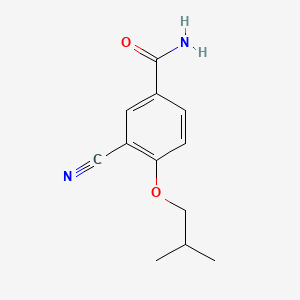
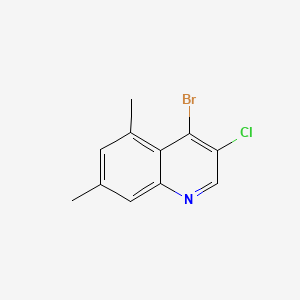

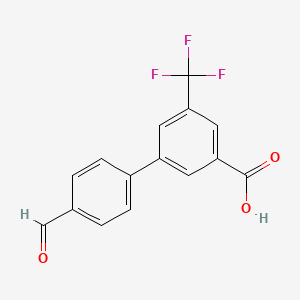

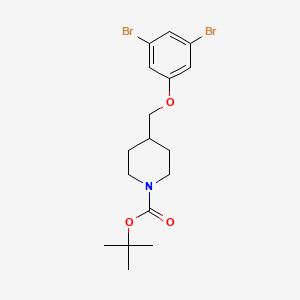
![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)
